Carbidopa Hydrochloride
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Overview
Description
Carbidopa Hydrochloride is a chemical compound primarily used in combination with Levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor, which prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbidopa Hydrochloride can be synthesized through various methods. Another method involves controlled oxidation processes for the simultaneous quantification of Levodopa and Carbidopa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, followed by purification processes to ensure the compound meets pharmaceutical standards. Techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Carbidopa Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Controlled oxidation processes using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbidopa can lead to the formation of quinones, while reduction can yield various hydrazine derivatives .
Scientific Research Applications
Carbidopa Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of Levodopa
Industry: Employed in the pharmaceutical industry for the production of anti-parkinsonian drugs.
Mechanism of Action
Carbidopa Hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism is crucial for the management of Parkinson’s disease, as it helps to alleviate symptoms by increasing dopamine levels in the brain .
Comparison with Similar Compounds
Levodopa: Often used in combination with Carbidopa to treat Parkinson’s disease.
Benserazide: Another dopa decarboxylase inhibitor used in combination with Levodopa.
Comparison: Carbidopa Hydrochloride is unique in its ability to inhibit peripheral DDC without crossing the blood-brain barrier, making it highly effective in combination with Levodopa. Unlike Benserazide, Carbidopa has a more favorable pharmacokinetic profile and is more commonly used in clinical practice .
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
CAS No. |
65132-60-7 |
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Molecular Formula |
C10H15ClN2O4 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
InChI Key |
FRTJEAIOPNOZNI-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Origin of Product |
United States |
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